molecular formula C21H28N2O4S B4165043 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide

Cat. No.: B4165043
M. Wt: 404.5 g/mol
InChI Key: UEBXBOGQKPABLB-UHFFFAOYSA-N
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Description

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide is a complex organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a benzyl group, diethyl groups, and a sulfonyl group attached to a glycinamide backbone

Properties

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-5-22(6-2)21(24)16-23(15-18-10-8-7-9-11-18)28(25,26)19-12-13-20(27-4)17(3)14-19/h7-14H,5-6,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBXBOGQKPABLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with an appropriate amine.

    Introduction of the Benzyl and Diethyl Groups: The glycinamide is then subjected to alkylation reactions to introduce the benzyl and diethyl groups. This can be achieved using benzyl chloride and diethyl sulfate under basic conditions.

    Attachment of the Sulfonyl Group: The final step involves the sulfonylation of the glycinamide derivative using 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl and sulfonyl groups.

    Reduction: Reduced forms of the glycinamide backbone.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl or sulfonyl groups.

Scientific Research Applications

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biochemical pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N~2~-benzyl-N~1~,N~1~-diethylglycinamide: Lacks the sulfonyl group, resulting in different chemical properties.

    N~2~-benzyl-N~1~,N~1~-diethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide
Reactant of Route 2
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2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide

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